

An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid

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Compound of Interest

Compound Name: 2-Ethyl-3-hydroxyhexanoic acid

CAS No.: 29671-57-6

Cat. No.: B3257884

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Physicochemical Properties

Introduction to 2-Ethyl-3-hydroxyhexanoic Acid

2-Ethyl-3-hydroxyhexanoic acid (EHA-OH) is a branched-chain fatty acid that has garnered scientific interest primarily as a xenobiotic metabolite. It is a product of the metabolism of 2-ethylhexanoic acid (2-EHA), which itself is a breakdown product of the widely used plasticizer, di(2-ethylhexyl)phthalate (DEHP). Consequently, the presence and concentration of **2-ethyl-3-hydroxyhexanoic acid** in biological fluids, such as urine, serve as a biomarker for human exposure to certain phthalates. Understanding the discovery, history, and biochemical implications of this compound is crucial for toxicological studies and in the development of regulatory standards for environmental and consumer product safety.

Physicochemical Data Summary

A summary of the key physicochemical properties of **2-Ethyl-3-hydroxyhexanoic acid** is presented in the table below.[1]

Property	Value
Molecular Formula	C8H16O3
Molecular Weight	160.21 g/mol
CAS Number	29671-57-6
IUPAC Name	2-ethyl-3-hydroxyhexanoic acid
Synonyms	2-Ethyl-3-hydroxycaproic acid
Appearance	Not specified (likely a liquid or low-melting solid)
Solubility	Expected to be slightly soluble in water and soluble in organic solvents.

Part 2: Discovery and Historical Context

First Identification as a Xenobiotic Metabolite

The discovery of **2-Ethyl-3-hydroxyhexanoic acid** is intrinsically linked to the study of phthalate metabolism in humans. While its parent compound, 2-ethylhexanoic acid, was a known metabolite of DEHP, the further metabolic fate of 2-EHA was not fully elucidated until the early 2000s. A significant milestone was a 2007 study that, for the first time, definitively identified and quantified **2-ethyl-3-hydroxyhexanoic acid**, along with 2-ethyl-3-oxohexanoic acid, in human urine.^[2] This discovery was crucial as it revealed a more complete picture of the biotransformation of DEHP in the human body.

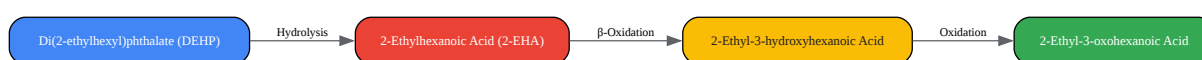
Association with Phthalate Exposure

The presence of **2-Ethyl-3-hydroxyhexanoic acid** in human urine is now recognized as a reliable indicator of exposure to DEHP. This plasticizer is ubiquitous in modern society, found in a vast array of consumer products including PVC plastics, medical devices, and food packaging materials. Human exposure can occur through ingestion, inhalation, and dermal contact. The identification of downstream metabolites like **2-ethyl-3-hydroxyhexanoic acid** has refined the methods for assessing human body burden of phthalates and understanding the associated health risks.

Part 3: Biochemical and Toxicological Significance

Metabolic Pathway: β -Oxidation of 2-Ethylhexanoic Acid

2-Ethyl-3-hydroxyhexanoic acid is formed in the body through the β -oxidation of 2-ethylhexanoic acid.[2] This metabolic process is a common pathway for the breakdown of fatty acids. In the case of 2-EHA, the introduction of a hydroxyl group at the beta-carbon (C3) leads to the formation of **2-ethyl-3-hydroxyhexanoic acid**. This intermediate can be further oxidized to 2-ethyl-3-oxohexanoic acid.



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Metabolic pathway of DEHP to **2-Ethyl-3-hydroxyhexanoic acid**.

Toxicological Profile

The toxicological properties of **2-Ethyl-3-hydroxyhexanoic acid** have not been as extensively studied as its precursor, 2-ethylhexanoic acid. However, due to the rapid metabolic conversion, the toxicity of 2-EHA is often considered indicative of the potential effects of its metabolites.

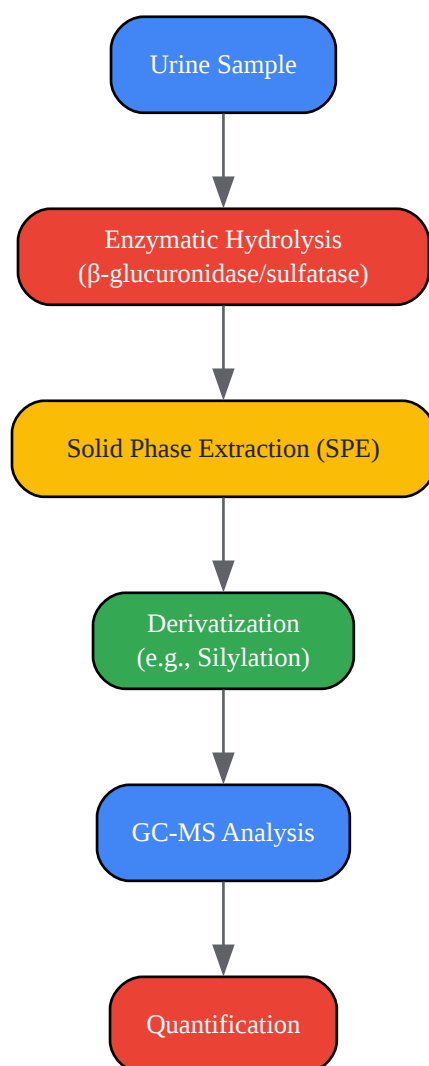
2-Ethylhexanoic acid is classified as a developmental and reproductive toxicant.[3] Studies in animal models have shown that exposure to 2-EHA can lead to skeletal malformations in offspring, even at doses that do not cause maternal toxicity.[4] The proposed mechanism involves the disruption of zinc metabolism, which is critical for fetal development.

2-Ethylhexanoic acid has been identified as a peroxisome proliferator in rodents.[5][6] Peroxisome proliferators are a class of chemicals that can induce the proliferation of peroxisomes in liver cells, which can, in some species, lead to the development of liver tumors. In vitro studies have shown that the (+)-(S)-enantiomer of 2-EHA is a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer.[6]

Part 4: Analytical Methodologies

Principle of GC-MS Analysis for Quantification in Urine

The quantification of **2-Ethyl-3-hydroxyhexanoic acid** in urine is typically performed using gas chromatography-mass spectrometry (GC-MS). This sensitive and specific technique allows for the detection and quantification of low levels of the analyte in a complex biological matrix. The general workflow involves enzymatic hydrolysis of conjugated metabolites, extraction from the urine, derivatization to increase volatility, and subsequent analysis by GC-MS.



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Workflow for the analysis of **2-Ethyl-3-hydroxyhexanoic acid** in urine.

Detailed Experimental Protocol for Urinary Analysis

The following protocol is adapted from a validated method for the simultaneous analysis of 2-ethylhexanoic acid, **2-ethyl-3-hydroxyhexanoic acid**, and 2-ethyl-3-oxohexanoic acid in

human urine.

Materials:

- Urine samples
- β -Glucuronidase/arylsulfatase from *Helix pomatia*
- Phosphate buffer (pH 6.8)
- Internal standard (e.g., a deuterated analog)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
- Methanol, Ethyl acetate, Hexane (all HPLC grade)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - To 1 mL of urine, add 50 μ L of the internal standard solution.
 - Add 1 mL of phosphate buffer (pH 6.8).
 - Add 20 μ L of β -glucuronidase/arylsulfatase.
 - Incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with 3 mL of water.

- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 3 mL of ethyl acetate.
- Derivatization:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Add 50 μL of BSTFA with 1% TMCS to the dried residue.
 - Cap the vial and heat at 60°C for 30 minutes.
- GC-MS Analysis:
 - Inject 1 μL of the derivatized sample into the GC-MS system.
 - Use a suitable capillary column (e.g., DB-5ms).
 - Set the GC oven temperature program to achieve separation of the analytes.
 - Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
- Quantification:
 - Create a calibration curve using standards of known concentrations.
 - Calculate the concentration of **2-ethyl-3-hydroxyhexanoic acid** in the urine samples based on the peak area ratio of the analyte to the internal standard.

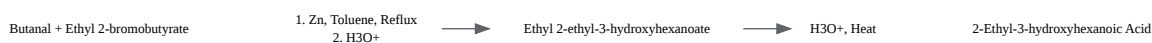
Part 5: Synthetic Methodologies

Proposed Synthesis via Reformatsky Reaction

While a specific, published protocol for the synthesis of **2-Ethyl-3-hydroxyhexanoic acid** is not readily available, a plausible synthetic route is through the Reformatsky reaction. This reaction involves the reaction of an α -halo ester with an aldehyde or ketone in the presence of zinc to form a β -hydroxy ester, which can then be hydrolyzed to the corresponding β -hydroxy acid.

Reaction Scheme:

Butanal would react with an ethyl 2-bromo- or 2-iodobutyrate in the presence of activated zinc, followed by acidic workup to yield ethyl 2-ethyl-3-hydroxyhexanoate. Subsequent hydrolysis of the ester would yield the target molecule, **2-Ethyl-3-hydroxyhexanoic acid**.



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Proposed synthesis of **2-Ethyl-3-hydroxyhexanoic acid** via the Reformatsky reaction.

Detailed Proposed Protocol:

Materials:

- Butanal
- Ethyl 2-bromobutyrate
- Activated zinc powder
- Anhydrous toluene
- Hydrochloric acid (1 M)
- Sodium hydroxide solution
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup:

- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc powder.
- Add anhydrous toluene to the flask.
- Reaction:
 - In the dropping funnel, prepare a mixture of butanal and ethyl 2-bromobutyrate in anhydrous toluene.
 - Add a small amount of the mixture to the flask to initiate the reaction.
 - Once the reaction has started (indicated by a color change and gentle reflux), add the remaining mixture dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete reaction.
- Workup and a Hydrolysis:
 - Cool the reaction mixture to room temperature and quench by slowly adding 1 M hydrochloric acid until the excess zinc has dissolved.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude ethyl 2-ethyl-3-hydroxyhexanoate.
 - To the crude ester, add an excess of aqueous sodium hydroxide solution and heat to reflux to hydrolyze the ester.
 - After cooling, acidify the mixture with hydrochloric acid and extract the product with diethyl ether.

- Purification:
 - Dry the ethereal extract over anhydrous magnesium sulfate and remove the solvent to yield crude **2-Ethyl-3-hydroxyhexanoic acid**.
 - The product can be further purified by distillation under reduced pressure or by chromatography.

Part 6: Conclusion and Future Perspectives

2-Ethyl-3-hydroxyhexanoic acid is a significant biomarker for assessing human exposure to the ubiquitous plasticizer DEHP. Its discovery has been pivotal in advancing our understanding of phthalate metabolism and toxicology. While its own toxicological profile is not as well-defined as its parent compound, 2-EHA, the available data suggest potential for developmental and reproductive toxicity.

Future research should focus on several key areas:

- Direct Toxicological Studies: Elucidating the specific toxicological effects of **2-Ethyl-3-hydroxyhexanoic acid**, independent of 2-EHA, is crucial for a more accurate risk assessment.
- Enantiomer-Specific Analysis and Toxicity: Investigating the differential metabolism and toxicity of the stereoisomers of **2-Ethyl-3-hydroxyhexanoic acid** could provide more nuanced insights into its biological activity.
- Development of Certified Reference Materials: The availability of certified reference standards for **2-Ethyl-3-hydroxyhexanoic acid** would greatly improve the accuracy and comparability of analytical data across different laboratories.

A deeper understanding of this metabolite will undoubtedly contribute to more informed public health policies and the development of safer alternatives to phthalate plasticizers.

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